2-methyl-4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride
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Overview
Description
2-methyl-4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a heterocyclic compound that contains both a pyridine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,2,4-triazol-1-yl)pyridine typically involves the reaction of 2-methylpyridine with 1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution on the 2-methylpyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1,2,4-triazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-methyl-4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar structure but with different substitution patterns.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole-pyridine derivative with different substitution.
Uniqueness
2-Methyl-4-(1,2,4-triazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-methyl-4-(1,2,4-triazol-1-yl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c1-7-4-8(2-3-10-7)12-6-9-5-11-12;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLMYHDUZLBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2C=NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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